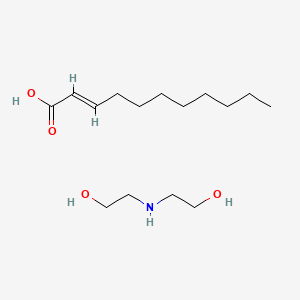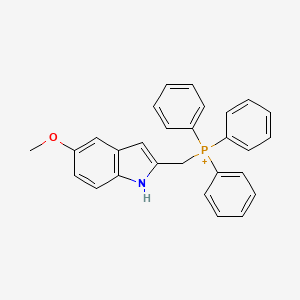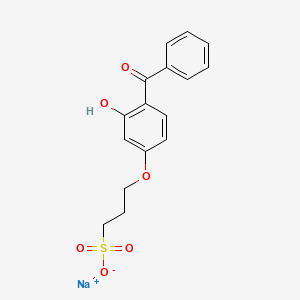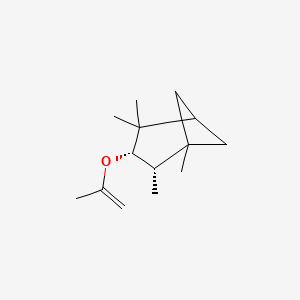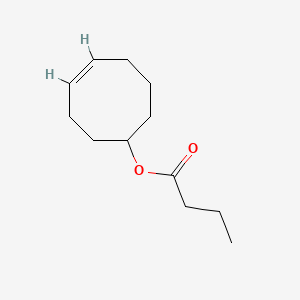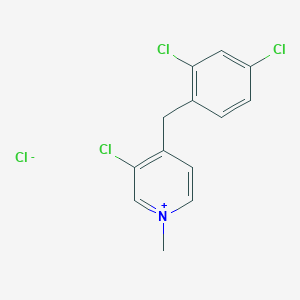
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride is a chemical compound with the molecular formula C13H11Cl4N. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzyl group substituted with chlorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride typically involves the reaction of 3-chloroaniline with 2,4-dichlorobenzyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically isolated through filtration, washing, and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted aniline derivative, while oxidation can produce a corresponding quinone or other oxidized species .
Applications De Recherche Scientifique
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorobenzyl chloride: Similar in structure but lacks the anilinium group.
2,4-Dichlorobenzyl chloride: Another related compound with different substitution patterns.
3-Chloroaniline: Shares the aniline core but with fewer chlorine substitutions
Uniqueness
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
50329-01-6 |
|---|---|
Formule moléculaire |
C13H11Cl4N |
Poids moléculaire |
323.0 g/mol |
Nom IUPAC |
3-chloro-4-[(2,4-dichlorophenyl)methyl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C13H11Cl3N.ClH/c1-17-5-4-10(13(16)8-17)6-9-2-3-11(14)7-12(9)15;/h2-5,7-8H,6H2,1H3;1H/q+1;/p-1 |
Clé InChI |
XCNCPBQJLDYWGX-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC(=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



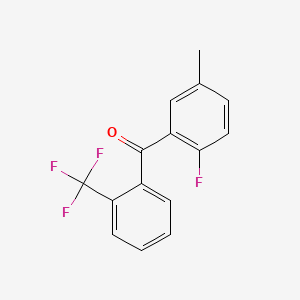
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
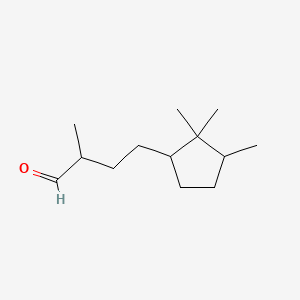
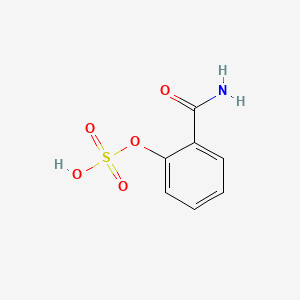

![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
